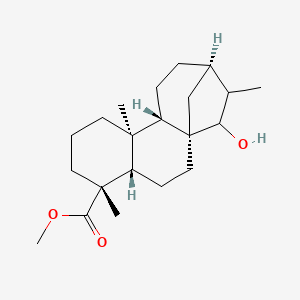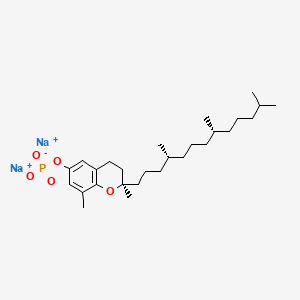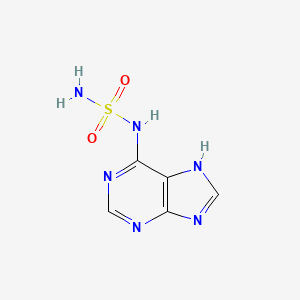![molecular formula C37H47NO13S B561313 methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate CAS No. 105645-37-2](/img/structure/B561313.png)
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is a sulfur-containing ansamycin antibiotic isolated from the culture broth of Streptomyces albolongus . This compound has shown significant activity against gram-positive bacteria, acid-fast bacteria, and protozoa . Its unique structure and potent biological activity make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is primarily obtained through fermentation of Streptomyces albolongus . The culture broth is processed to isolate the compound, which is then purified using various chromatographic techniques
Industrial Production Methods: Industrial production of ansathiazin involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of ansathiazin . Post-fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ansathiazin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ansathiazin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate exerts its effects by targeting specific molecular pathways in microorganisms. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death . The compound’s sulfur-containing structure is crucial for its binding affinity and biological activity . Additionally, ansathiazin may interfere with other cellular processes, such as DNA replication and cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Awamycin: Another sulfur-containing ansamycin antibiotic with a similar structure and biological activity.
Rifamycin: A well-known ansamycin antibiotic used to treat tuberculosis and other bacterial infections.
Naphthomycin: A group of ansamycin antibiotics with structural similarities to ansathiazin.
Uniqueness of methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate: this compound’s unique sulfur-containing structure sets it apart from other ansamycin antibiotics. This structural feature contributes to its potent biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
105645-37-2 |
|---|---|
Molekularformel |
C37H47NO13S |
Molekulargewicht |
745.837 |
InChI |
InChI=1S/C37H47NO13S/c1-13-12-14(2)26(41)22-20-21(30(45)18(6)33(22)50-8)31(46)24-34(32(20)47)52-37(7,36(49)38-24)11-10-19(39)15(3)27(42)17(5)29(44)23(35(48)51-9)28(43)16(4)25(13)40/h10-13,15-17,19,23,25,27-29,39-40,42-45H,1-9H3,(H,38,49)/b11-10-,14-12-/t13-,15+,16+,17+,19?,23-,25-,27+,28+,29+,37?/m0/s1 |
InChI-Schlüssel |
MGCODIUBBQSVGL-XSEUPJKZSA-N |
SMILES |
CC1C=C(C(=O)C2=C(C(=C(C3=C2C(=O)C4=C(C3=O)NC(=O)C(S4)(C=CC(C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)O)C)O)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)





![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)


